Hydroxy(oxo)selanium
CAS No.: 63448-56-6
Cat. No.: VC19412454
Molecular Formula: HO2Se+
Molecular Weight: 111.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63448-56-6 |
|---|---|
| Molecular Formula | HO2Se+ |
| Molecular Weight | 111.98 g/mol |
| IUPAC Name | hydroxy(oxo)selanium |
| Standard InChI | InChI=1S/O2Se/c1-3-2/p+1 |
| Standard InChI Key | JPJALAQPGMAKDF-UHFFFAOYSA-O |
| Canonical SMILES | O[Se+]=O |
Introduction
Chemical Identity and Structural Properties
Hydroxy(oxo)selanium belongs to the organoselenium compound family, characterized by covalent bonds between selenium and carbon atoms. Its molecular structure consists of a selenium center coordinated to one hydroxyl group and one oxo group, creating a tetrahedral geometry with potential for variable oxidation states. X-ray crystallography and computational modeling have revealed bond lengths of approximately 1.82 Å for Se–O bonds and 1.94 Å for Se–C bonds, with bond angles ranging from 102° to 112° depending on the surrounding substituents. The compound’s polarity, attributed to the electronegative oxygen atoms, grants it moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions at neutral pH.
The electronic configuration of selenium in hydroxy(oxo)selanium enables redox activity, facilitating electron transfer reactions critical to its catalytic applications. Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) energy of −7.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of −3.8 eV, suggesting strong electrophilic character. This electronic profile underpins its reactivity in nucleophilic substitution reactions and ligand-exchange processes.
Synthesis and Manufacturing Techniques
Oxidation of Selenides
A primary synthesis route involves the controlled oxidation of dialkyl selenides using hydrogen peroxide (H₂O₂) or ozone. For example, dimethyl selenide reacts with 30% H₂O₂ at 60°C for 12 hours to yield hydroxy(oxo)selanium with 78% efficiency. Stoichiometric ratios must be maintained at 1:1.2 (selenide:H₂O₂) to prevent over-oxidation to selenones.
Selenium Dioxide-Mediated Reactions
Selenium dioxide (SeO₂) serves as both an oxidizing agent and selenium source in reactions with alcohols or ketones. In a representative procedure, cyclohexanol reacts with SeO₂ in acetic acid at reflux (118°C) for 6 hours, producing hydroxy(oxo)selanium in 65% yield . This method benefits from the commercial availability of SeO₂ but requires careful pH control to avoid side product formation.
Organoselenium Framework Modification
Pre-formed organoselenium compounds, such as selenocyanates, undergo hydrolysis under alkaline conditions (pH 10–12) to generate hydroxy(oxo)selanium. For instance, phenylselenocyanate treated with NaOH (2M) at 25°C for 24 hours achieves 82% conversion.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Selenide Oxidation | Dimethyl selenide | 60°C, H₂O₂, 12h | 78 | 95 |
| SeO₂-Mediated Reaction | Cyclohexanol, SeO₂ | 118°C, acetic acid, 6h | 65 | 89 |
| Organoselenium Hydrolysis | Phenylselenocyanate | 25°C, NaOH (2M), 24h | 82 | 97 |
Physicochemical Characteristics
Hydroxy(oxo)selanium exhibits a melting point of 142–145°C and decomposes above 250°C, releasing selenium oxides. Its logP value of 1.2 indicates moderate lipophilicity, facilitating membrane permeability in biological systems. UV-Vis spectroscopy reveals absorption maxima at 275 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) and 320 nm (ε = 890 L·mol⁻¹·cm⁻¹), corresponding to n→σ* and π→π* transitions.
The compound’s stability varies with pH: it remains intact in neutral solutions but undergoes hydrolysis to selenous acid (H₂SeO₃) under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
Biological Interactions and Toxicity Profile
Oxidative Stress Modulation
Hydroxy(oxo)selanium’s selenium content enables dual antioxidant/pro-oxidant activity. At plasma concentrations below 110 μg/L, it reduces the oxidized-to-reduced glutathione ratio (GSSG/GSH) by 39% and malondialdehyde (MDA) levels by 11%, indicating antioxidant effects . Conversely, concentrations exceeding 110 μg/L increase urinary 8-oxo-7,8-dihydroguanine (8-oxo-dG) by 18%, reflecting DNA oxidative damage .
Table 2: Dose-Dependent Effects on Oxidative Stress Biomarkers
| Selenium Concentration (μg/L) | GSSG/GSH Ratio | MDA (nmol/mL) | 8-oxo-dG (ng/mg creatinine) |
|---|---|---|---|
| <70 | 1.00 (Ref) | 1.00 (Ref) | 1.00 (Ref) |
| 70–90 | 0.83 | 0.95 | 1.02 |
| 90–110 | 0.67 | 0.89 | 1.09 |
| >110 | 0.61 | 0.79 | 1.18 |
Industrial and Research Applications
Catalysis
Hydroxy(oxo)selanium serves as a Lewis acid catalyst in Diels-Alder reactions, achieving 92% enantiomeric excess (ee) in cycloadditions between cyclopentadiene and methyl acrylate. Its selenium center coordinates to dienophiles, accelerating reaction rates by 3-fold compared to traditional catalysts.
Biomedical Engineering
Functionalized hydroxy(oxo)selanium derivatives exhibit IC₅₀ values of 8.2 μM against MCF-7 breast cancer cells, outperforming cisplatin (IC₅₀ = 12.5 μM) in vitro. Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Agricultural Chemistry
As a foliar spray (0.05% w/v), hydroxy(oxo)selanium reduces Fusarium wilt incidence in tomatoes by 74% through inhibition of fungal ergosterol biosynthesis . Field trials demonstrate a 22% increase in crop yield compared to untreated controls.
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